molecular formula C25H22O8 B1236664 Irigenin, 7-benzyl ether

Irigenin, 7-benzyl ether

Cat. No. B1236664
M. Wt: 450.4 g/mol
InChI Key: WSKWDXWDFFVUKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-hydroxy-3-(3-hydroxy-4,5-dimethoxyphenyl)-6-methoxy-7-phenylmethoxy-1-benzopyran-4-one is a member of 4'-methoxyisoflavones.

Scientific Research Applications

  • Organocatalytic Activation and Arylation : The use of photoredox organocatalysis for the direct C-H functionalization and arylation of benzyl ethers has been demonstrated. This methodology, which includes the productive merger of a thiol catalyst and an iridium photoredox catalyst, offers a direct approach to benzylic arylation products (Qvortrup, Rankic, & MacMillan, 2014).

  • Coupling with Schiff Bases : Another application involves the photoredox-mediated coupling of benzylic ethers with Schiff bases. This process, leveraging direct benzylic C–H activation, yields β-amino ether products and suggests a reductive quenching pathway of the photocatalyst (Hager & MacMillan, 2014).

  • Ortho-Silylation of Aryl Derivatives : The ortho-silylation of aryl ketone, benzaldehyde, and benzyl alcohol derivatives, where a hydroxyl group serves as the directing element for Ir-catalyzed arene C-H bond activation, is another significant application. This process involves the generation of a (hydrido)silyl ether followed by dehydrogenative cyclization (Simmons & Hartwig, 2010).

  • Chemical Composition of Belamcanda chinensis : In pharmacological research, irigenin has been identified as a compound in Belamcanda chinensis, an important medicinal plant. This compound was obtained through extraction and spectral analysis techniques (Sun Ye-bing, 2007).

  • Enantioselective Synthesis of Benzylic Ethers : The chiral phosphine-catalyzed coupling of γ-aryl-substituted alkynoates and alcohols offers an approach for the enantioselective synthesis of benzylic ethers. This process involves an internal redox reaction, showcasing the utility of benzylic ethers in organic chemistry (Ziegler & Fu, 2016).

  • Visible Light Mediated Oxidation : The oxidation of benzylic ethers under visible light irradiation, using 1,4-hydroquinone as a pre-oxidant, offers a sustainable alternative for the late-stage oxidative functionalization of benzylic C–H bonds. This methodology is applicable to various benzylic ethers and amines (Finney, Mitchell, & Moody, 2018).

  • Antioxidant and α-Amylase Inhibitors : Isoflavonoids, including irigenin, derived from Iris germanica rhizomes have shown α-amylase inhibitory activities and moderate antioxidant activity, highlighting their potential in pharmacological applications (Ibrahim, Alahdal, Khedr, & Mohamed, 2017).

properties

Molecular Formula

C25H22O8

Molecular Weight

450.4 g/mol

IUPAC Name

5-hydroxy-3-(3-hydroxy-4,5-dimethoxyphenyl)-6-methoxy-7-phenylmethoxychromen-4-one

InChI

InChI=1S/C25H22O8/c1-29-19-10-15(9-17(26)24(19)30-2)16-13-33-18-11-20(32-12-14-7-5-4-6-8-14)25(31-3)23(28)21(18)22(16)27/h4-11,13,26,28H,12H2,1-3H3

InChI Key

WSKWDXWDFFVUKX-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1OC)O)C2=COC3=CC(=C(C(=C3C2=O)O)OC)OCC4=CC=CC=C4

Canonical SMILES

COC1=CC(=CC(=C1OC)O)C2=COC3=CC(=C(C(=C3C2=O)O)OC)OCC4=CC=CC=C4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Irigenin, 7-benzyl ether
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Irigenin, 7-benzyl ether
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Irigenin, 7-benzyl ether
Reactant of Route 6
Irigenin, 7-benzyl ether

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